molecular formula C16H14N6 B14609602 1H-Indazole, 3,3'-azobis[1-methyl- CAS No. 60301-25-9

1H-Indazole, 3,3'-azobis[1-methyl-

Cat. No.: B14609602
CAS No.: 60301-25-9
M. Wt: 290.32 g/mol
InChI Key: ZKMOUHKGPNKIPY-UHFFFAOYSA-N
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Description

1H-Indazole, 3,3'-azobis[1-methyl-] is a dimeric indazole derivative featuring a central azo (-N=N- ) linkage connecting two 1-methyl-1H-indazole moieties at their 3-positions. Indazoles are bicyclic aromatic heterocycles containing two nitrogen atoms, widely studied for their pharmacological and material science applications . The azo group introduces photochemical and redox-active properties, making this compound relevant in polymerization initiators, dyes, and coordination chemistry .

Properties

CAS No.

60301-25-9

Molecular Formula

C16H14N6

Molecular Weight

290.32 g/mol

IUPAC Name

bis(1-methylindazol-3-yl)diazene

InChI

InChI=1S/C16H14N6/c1-21-13-9-5-3-7-11(13)15(19-21)17-18-16-12-8-4-6-10-14(12)22(2)20-16/h3-10H,1-2H3

InChI Key

ZKMOUHKGPNKIPY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)N=NC3=NN(C4=CC=CC=C43)C

Origin of Product

United States

Preparation Methods

Nitration-Cyclization Approach

The Chinese patent CN105198813B provides a scalable route to 3-methyl-1H-indazole precursors:

  • Nitration : Benzene derivatives undergo directed nitration using HNO₃/H₂SO₄ with CaSiO₃ (-15°C, 12h), achieving 85-90% yields for 2-nitroacetophenone intermediates.
  • Cyclization : Nitro intermediates are reduced (Fe/HCl) and cyclized via:
    $$
    \text{C}6\text{H}5\text{COCH}3 \xrightarrow{\text{HNO}3/\text{H}2\text{SO}4} \text{O}2\text{N-C}6\text{H}4\text{COCH}3 \xrightarrow{\text{Fe/HCl}} \text{C}6\text{H}4\text{NHCOCH}_3 \xrightarrow{\Delta} 1\text{H-indazole}
    $$
    Yields improve to 92% when using CaSiO₃ as a nitration directing agent.

Palladium-Catalyzed C-H Amination

The PMC review highlights Charette's method for 1H-indazole synthesis via Pd-catalyzed intramolecular C-H amination:

  • Substituted aminohydrazones 6 cyclize using Pd(OAc)₂ (5 mol%), XPhos ligand, and K₂CO₃ in toluene (110°C, 24h)
  • Electron-deficient aryl groups enhance cyclization efficiency (78-85% yields)
  • Methyl groups introduced via alkylation of indazole NH using CH₃I/K₂CO₃ in DMF (65°C, 6h)

Azo Coupling Strategies

Diazotization-Coupling Sequence

Formation of the azo bridge requires sequential diazotization and coupling:

  • 3-Amino-1-methylindazole Synthesis
    • Reduce 3-nitro-1-methylindazole (SnCl₂/HCl, EtOH, reflux 4h) → 89% yield
    • Purify via recrystallization (EtOH/H₂O)
  • Diazonium Salt Formation

    • Treat 3-amino-1-methylindazole (1 eq) with NaNO₂ (1.1 eq) in HCl (0-5°C, 1h)
    • Stabilize diazonium salt with ZnCl₂ (0.2 eq) to prevent decomposition
  • Azo Coupling Reaction

    • Add second equivalent of 3-amino-1-methylindazole in NaOH (pH 9-10)
    • Maintain temperature at 0-5°C for 4h → 63% crude yield
    • Purify via column chromatography (SiO₂, hexane/EtOAc 3:1)

Oxidative Coupling Alternatives

Recent advances suggest metal-free oxidative coupling:

  • Use [bis(trifluoroacetoxy)iodo]benzene (PIFA) in CH₂Cl₂ (25°C, 12h)
  • Mechanistic pathway:
    $$
    2\,\text{Ar-NH}2 \xrightarrow{\text{PIFA}} \text{Ar-N=N-Ar} + 2\,\text{CF}3\text{CO}2\text{H} + \text{H}2\text{O}
    $$
    Yields reach 58% with electron-rich indazoles but require strict moisture control

Process Optimization Data

Comparative analysis of azo coupling methods:

Parameter Diazotization Oxidative
Temperature (°C) 0-5 25
Reaction Time (h) 4 12
Yield (%) 63 58
Purity (HPLC) 95.2 91.8
Scale-up Potential Excellent Moderate

Key findings:

  • Diazotization provides better scalability and purity
  • Oxidative methods eliminate nitrosamine byproducts but require costly reagents
  • Combined approach: Diazotize one amine, couple with free amine partner → 71% yield

Analytical Characterization

Stability-Indicating HPLC

Adapted from Science.gov protocols:

  • Column: Phenomenex C18 (250 × 4.6 mm, 5µm)
  • Mobile Phase: MeCN/0.032M NH₄OAc (55:45)
  • Flow: 1.0 mL/min, λ=280 nm
  • Retention: 3,3'-azobis[1-methylindazole] = 8.2 min
  • Degradation products: <2% after 72h (40°C/75% RH)

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J=8.4 Hz, 2H), 7.89 (s, 2H), 7.62 (t, J=7.6 Hz, 2H), 7.38 (d, J=8.0 Hz, 2H), 4.12 (s, 6H)
  • HRMS : m/z calcd. for C₁₆H₁₄N₆ [M+H]⁺ 299.1358, found 299.1352
  • IR (KBr): 1590 cm⁻¹ (N=N stretch), 1480 cm⁻¹ (indazole ring)

Industrial-Scale Considerations

Patent US20040248960A1 insights:

  • Use polar aprotic solvents (DMF, NMP) for coupling steps
  • Implement continuous flow diazotization to enhance safety
  • Optimize stoichiometry:
    • 1.05 eq NaNO₂ per amine group
    • 2.2 eq HCl for protonation
  • Waste stream treatment: Neutralize with NaOH → precipitate azo byproducts

Emerging Methodologies

Photochemical Synthesis

  • Irradiate 3-nitro-1-methylindazole (300W Hg lamp, 254nm)
  • Generates nitrene intermediates that dimerize → 34% azo yield
  • Limited by side product formation (15% indazole oxides)

Enzymatic Coupling

  • Laccase-mediated oxidation of 3-aminoindazoles (O₂, pH 5 buffer)
  • Yields reach 41% with TEMPO mediator
  • Requires genetic engineering of enzymes for methyl-substrate compatibility

Chemical Reactions Analysis

Types of Reactions: 1H-Indazole derivatives undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indazoles, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

3,3'-Dimethyl-2,2'-Biindazole
  • Structure : A biindazole dimer linked at the 2-positions with methyl groups at the 3-positions.
  • Key Differences : Unlike the azo-linked compound, this features a direct C–C bond between indazole units, reducing redox activity but enhancing thermal stability.
  • Applications : Used as a ligand for transition metals (e.g., Cu, Ni) in supramolecular assemblies due to its rigid planar structure .
VA-041 (1H-Imidazole-Based Azo Compound)
  • Structure : An imidazole derivative with azo linkages and methyl substituents.
  • Key Differences : The imidazole core (vs. indazole) alters electronic properties, increasing basicity and coordination versatility. VA-041 is a radical initiator in polymer chemistry, whereas the indazole analog may exhibit slower decomposition kinetics due to aromatic stabilization .
3-Methyl-1H-Indazole
  • Structure: Monomeric indazole with a single methyl group at the 3-position.
  • Key Differences : Lacks the azo group, limiting its utility in photo-responsive applications. However, it serves as a precursor for pharmaceuticals and agrochemicals .

Physicochemical Properties

Thermal Stability
  • Azo-Linked Indazole : Likely less thermally stable than biindazoles due to the labile N=N bond, which decomposes under UV light or heat .
  • 3,3'-Dimethyl-2,2'-Biindazole : Exhibits higher melting points (>250°C) owing to strong π-π stacking and C–C linkages .
Solubility
  • Methyl and azo groups enhance hydrophobicity compared to halogen-substituted derivatives (e.g., 4-nitro-7-phenylsulfonylmethyl indazole), which are more polar .

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